

The Discovery and Synthesis of Sofnobrutinib (AS-0871): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofnobrutinib

Cat. No.: B10796931

[Get Quote](#)

An In-depth Examination of a Novel, Non-Covalent BTK Inhibitor for Inflammatory and Autoimmune Disorders

Sofnobrutinib (formerly AS-0871) is an orally active and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carina Biosciences, this small molecule therapeutic has shown promise in the treatment of inflammatory and autoimmune diseases by targeting a key enzyme in B-cell and myeloid cell signaling pathways.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **Sofnobrutinib**, intended for researchers, scientists, and drug development professionals.

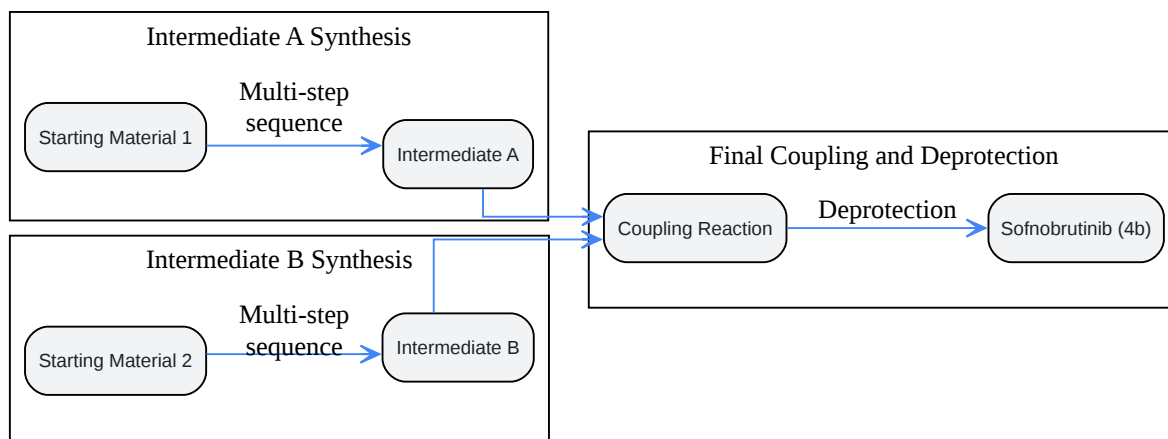
Discovery and Rationale

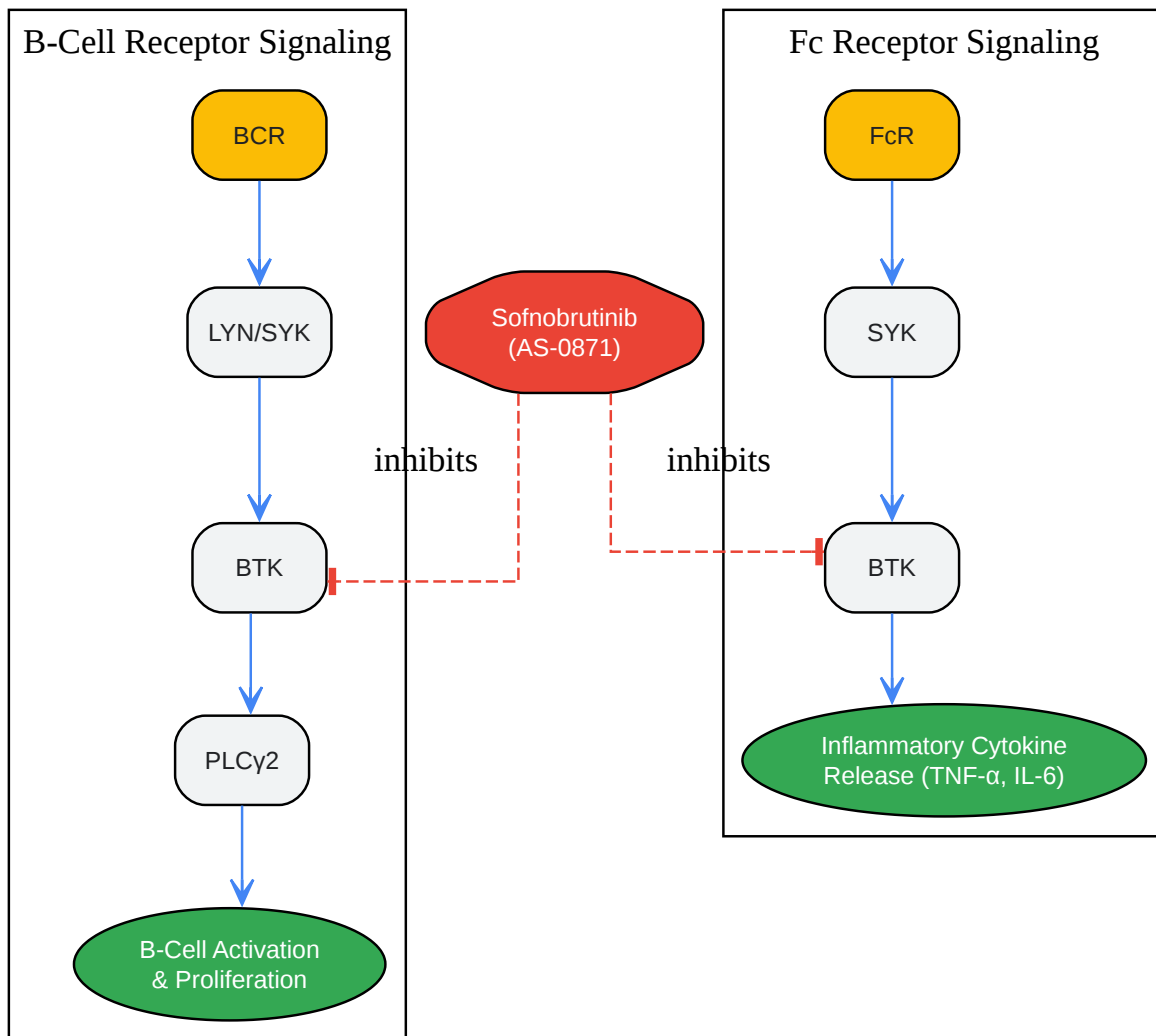
The discovery of **Sofnobrutinib** stemmed from a scaffold-hopping approach to identify highly selective BTK inhibitors.[3] BTK is a crucial signaling enzyme in both B-cell antigen receptor (BCR) and Fc receptor (FcγR) pathways, making it an attractive therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis.[1][3] Unlike covalent BTK inhibitors, **Sofnobrutinib** was designed as a non-covalent inhibitor, binding preferentially to the unactivated form of the BTK protein.[1] This design choice aimed to confer high selectivity and potentially minimize off-target effects, enhancing the safety profile of the drug.[1]

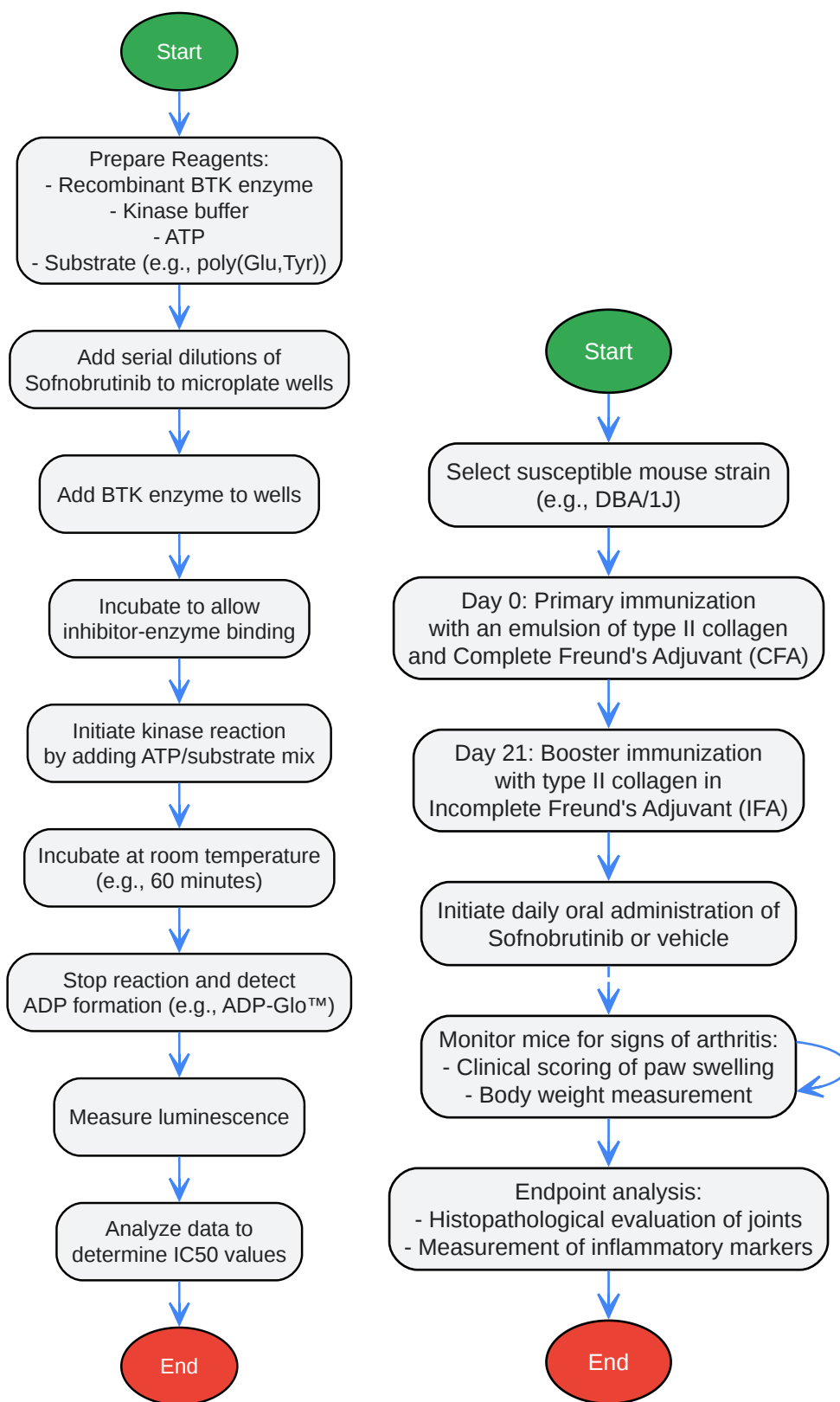
Synthesis of Sofnobrutinib (AS-0871)

The synthesis of **Sofnobrutinib**, referred to as compound 4b in its discovery publication, involves a multi-step process. The key steps are outlined below, based on the information provided in the supplementary materials of Kawahata et al. (2018).

Scheme 1: Synthesis of **Sofnobrutinib** (4b)







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of Sofnobrutinib (AS-0871): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796931#sofnobrutinib-as-0871-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

